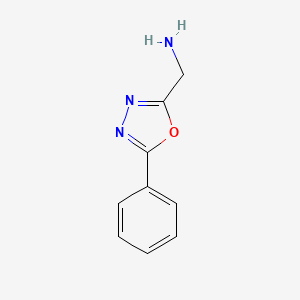

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

Vue d'ensemble

Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process involves the use of bromomethylphenyl or bromoalkyl groups, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivative.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, potassium iodide.

Reduction: Sodium borohydride.

Substitution: Various halogenated compounds and nucleophiles.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered electronic properties.

Reduction: Reduced forms of the compound with potential changes in biological activity.

Substitution: Substituted oxadiazole derivatives with diverse functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Agents

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been explored for developing drugs targeting neurological disorders and has shown promise in anti-inflammatory and antimicrobial applications . Recent studies have highlighted its role in the design of novel anticancer drugs, demonstrating effective cytotoxic properties against multiple cancer cell lines .

Mechanism of Action

The biological activity is primarily attributed to its interaction with specific biological targets. For instance, it acts as a potent inhibitor of Notum carboxylesterase, which modulates the Wnt signaling pathway crucial for cell proliferation and differentiation .

Material Science

Advanced Materials

In material science, (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is utilized in formulating advanced materials such as polymers and coatings. These materials exhibit enhanced properties like thermal stability and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques

The compound functions as a reagent in analytical chemistry, aiding in the detection and quantification of specific biomolecules within complex samples. Its unique chemical structure allows it to participate in various chemical reactions, enhancing the sensitivity and specificity of analytical methods .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is applied in developing agrochemicals that improve crop yield and resistance to pests. This contributes to sustainable agricultural practices by reducing reliance on traditional pesticides .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Researchers utilize this compound to study metabolic pathways and enzyme interactions. Its ability to modulate cellular processes provides insights into disease mechanisms and potential therapeutic targets .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Precursor for drugs targeting neurological disorders | Effective against inflammation and infections |

| Material Science | Formulation of polymers and coatings | Enhanced thermal stability |

| Analytical Chemistry | Reagent for biomolecule detection | Improved sensitivity in analytical methods |

| Agricultural Chemistry | Development of pest-resistant agrochemicals | Increased crop yields |

| Biochemical Research | Study of metabolic pathways | Insights into enzyme interactions |

Selected Research Highlights

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines including prostate and breast cancer cells .

- Material Properties : Research indicated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to environmental degradation .

- Analytical Applications : The compound was successfully used as a reagent in high-performance liquid chromatography (HPLC) for quantifying specific biomolecules in complex biological samples.

Mécanisme D'action

The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can interact with enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, inhibiting their activity and thereby affecting cellular processes.

Pathways Involved: It can inhibit telomerase activity, focal adhesion kinase, and NF-kB signaling pathways, leading to the suppression of cancer cell proliferation and survival.

Comparaison Avec Des Composés Similaires

1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.

1,2,4-Oxadiazole Derivatives: These isomers also possess significant biological activities but differ in their electronic properties and reactivity.

Uniqueness: (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials .

Activité Biologique

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C10H10N4O, with a molecular weight of 202.22 g/mol. The compound features a phenyl group at the 5-position of the oxadiazole ring and an amine group at the 2-position. Its structure contributes to its biological activity through various mechanisms.

The biological activity of oxadiazoles is often attributed to their ability to interact with multiple biological targets. The mechanisms include:

- Inhibition of Enzymatic Activity : this compound has been identified as a potent inhibitor of Notum carboxylesterase activity, which plays a role in the Wnt signaling pathway. This inhibition can affect cellular functions such as gene expression and metabolism.

- Antimicrobial and Antiviral Properties : Research indicates that this compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies

- Anticancer Activity : A study on novel oxadiazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 19.56 µM against HT-1080 cells .

- Antimicrobial Studies : In vitro studies have demonstrated that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings suggest its potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary investigations indicate that derivatives of this compound may exhibit favorable pharmacokinetic profiles; however, further studies are needed to elucidate these characteristics fully.

Propriétés

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDZEDPPVWGLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344888 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46182-58-5 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives?

A1: The research paper [] presents a novel, efficient, and catalyst-free method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This four-component reaction utilizes (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. The key advantage lies in its simplicity: it's a one-pot reaction conducted at room temperature, potentially offering advantages in terms of cost and efficiency compared to other synthesis methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.